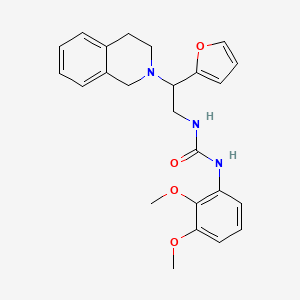
1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound with applications in medicinal chemistry and pharmacology. Its structure comprises three distinct moieties: dihydroisoquinoline, furan, and dimethoxyphenyl, linked through an ethyl and a urea group. This unique assembly makes it a potential candidate for various biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps, starting from commercially available or easily synthesizable precursors The initial steps might include the formation of the dihydroisoquinoline and furan derivatives, followed by their conjugation through an ethyl linkage
Industrial Production Methods
Industrial-scale production of this compound would require optimization of the synthetic route for cost-effectiveness and scalability. Flow chemistry, catalytic processes, and continuous manufacturing techniques could be employed to streamline the production. Ensuring the availability of high-purity starting materials and optimizing reaction conditions to minimize waste and maximize yield are crucial for industrial applications.
化学反应分析
Types of Reactions
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: : The furan and dihydroisoquinoline moieties are susceptible to oxidation, which could lead to the formation of hydroxy or carbonyl derivatives.
Reduction: : The compound may be reduced at specific sites, particularly the aromatic rings or urea group, under suitable conditions.
Substitution: : Nucleophilic substitution reactions can occur, especially at positions on the aromatic rings and the ethyl linkage.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid, or hydrogen peroxide under acidic or basic conditions.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Nucleophiles: : Alkyl halides, acyl chlorides, or amines under varying conditions depending on the desired substitution.
Major Products
Oxidation: : Formation of hydroxy or carbonyl derivatives.
Reduction: : Reduced forms of the aromatic rings or urea group.
Substitution: : Derivatives with new substituents replacing hydrogen atoms at reactive sites.
科学研究应用
1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea has several applications in scientific research, including:
Medicinal Chemistry: : Investigation as a potential therapeutic agent for various diseases, including cancer, neurological disorders, and infectious diseases.
Pharmacology: : Study of its interactions with biological targets, such as enzymes and receptors, to elucidate its mechanism of action and therapeutic potential.
Chemical Biology: : Utilization as a probe to study biological pathways and cellular processes.
Industrial Applications: : Potential use in the synthesis of advanced materials or as a precursor for other bioactive compounds.
作用机制
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dihydroisoquinoline, furan, and dimethoxyphenyl moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, affecting their activity and function. The exact pathways depend on the specific biological context and the nature of the target.
相似化合物的比较
Compared to other compounds with similar structures, such as those containing isoquinoline, furan, or methoxyphenyl groups, 1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea stands out due to its unique combination of these moieties, resulting in distinctive biological properties.
Similar Compounds
Isoquinoline Derivatives: : These often exhibit activity in central nervous system disorders.
Furan Derivatives: : Known for their wide range of biological activities, including anti-inflammatory and antimicrobial effects.
Dimethoxyphenyl Urea Derivatives: : Investigated for their potential anticancer and enzyme inhibitory activities.
This article should cover the key aspects of this compound
属性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-22-10-5-9-19(23(22)30-2)26-24(28)25-15-20(21-11-6-14-31-21)27-13-12-17-7-3-4-8-18(17)16-27/h3-11,14,20H,12-13,15-16H2,1-2H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVCRUNEVFZBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-methoxyphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2889465.png)
![N,N-dimethyl-4-({[(3-phenyladamantan-1-yl)methyl]amino}methyl)aniline dihydrochloride](/img/structure/B2889466.png)
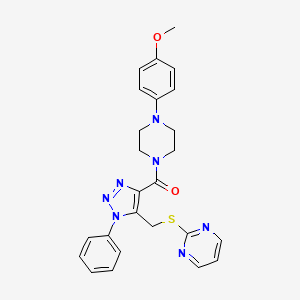
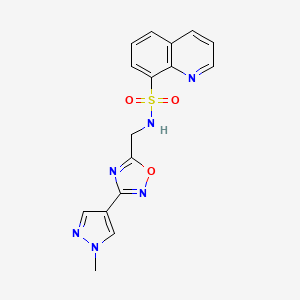
![tert-butyl rac-[(1R,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2889471.png)
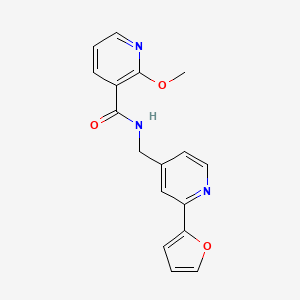
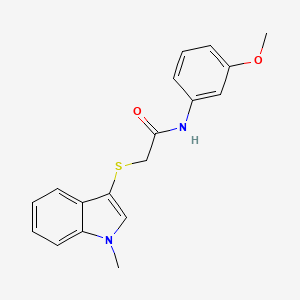
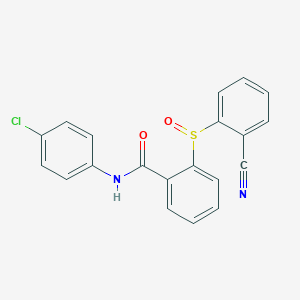


![4-[(2,5-dimethylphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2889482.png)
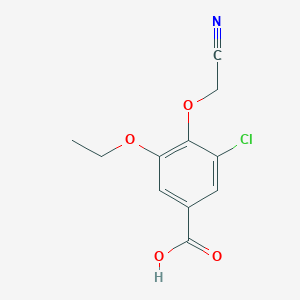
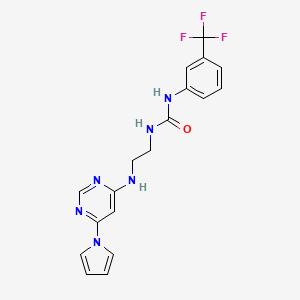
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-3-ol](/img/structure/B2889488.png)
